Butanoic acid, (1H-purin-6-ylthio)methyl ester, also known as 7H-purin-6-ylsulfanylmethyl butanoate, is a chemical compound with significant relevance in organic chemistry and medicinal research. This compound is characterized by its unique structure that includes a purine derivative, which is pivotal in biological systems. The compound's chemical formula is CHNOS, and it has a molecular weight of 252.30 g/mol. It is primarily sourced from synthetic methods involving the esterification of butanoic acid with purine derivatives.
The compound is classified under organic compounds, specifically as an ester derived from butanoic acid and a purine derivative. Its synthesis typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
The synthesis of butanoic acid, (1H-purin-6-ylthio)methyl ester can be achieved through various methods:
The typical reaction conditions include:
The molecular structure of butanoic acid, (1H-purin-6-ylthio)methyl ester features:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 252.30 g/mol |
IUPAC Name | 7H-purin-6-ylsulfanylmethyl butanoate |
InChI | InChI=1S/C10H12N4O2S/c1-2-3-7(15)16-6-17-10-8-9(12-4-11-8)13-5-14-10/h4-5H,2-3,6H2,1H3,(H,11,12,13,14) |
InChI Key | QEDDLDVOLQFFLS-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)OCSC1=NC=NC2=C1NC=N2 |
Butanoic acid, (1H-purin-6-ylthio)methyl ester can participate in various chemical reactions:
The following are common reagents and conditions for these reactions:
The mechanism of action of butanoic acid, (1H-purin-6-ylthio)methyl ester involves its interaction with molecular targets such as enzymes and receptors. The purine ring system allows the compound to mimic natural nucleotides, facilitating binding to nucleotide-binding sites on proteins. This interaction can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis.
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Butanoic acid, (1H-purin-6-ylthio)methyl ester has various applications:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: